molecular formula C17H20N2O2 B594833 Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate CAS No. 1236861-63-4

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

Cat. No. B594833
M. Wt: 284.359
InChI Key: VOVSHHOOXWXYKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C17H20N2O2 . It is a complex organic compound that falls under the category of azetidines .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is determined by its molecular formula, C17H20N2O2 . The exact structure would involve the arrangement of these atoms in the molecule. Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate has a molecular weight of 284.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

properties

IUPAC Name

tert-butyl 3-quinolin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-13(11-19)15-9-8-12-6-4-5-7-14(12)18-15/h4-9,13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSHHOOXWXYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195018
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

CAS RN

1236861-63-4
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236861-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of Zn dust (1.70 g, 26.0 mmol) in THF (5 mL) under an Argon atmosphere, 1,2-dibromoethane (250 μl) was added at rt. The resulting mixture was heated at 65° C. for 3 min and allowed to cool to rt. TMSCl (350 μl) was then added and the mixture was stirred at rt for 30 min. tert-Butyl 3-iodoazetidine-1-carboxylate (5.70 g, 20.0 mmol) in THF (15 mL) was then added slowly and the resulting mixture was allowed to stir at rt for 45 min. A solution of Pd2(dba)3 (183 mg, 0.200 mmol) and trifurylphosphine (186 mg, 0.801 mmol) in THF (5 mL) were stirred at rt for 10 min under an Argon atmosphere and the resulting mixture was added to the organozinc reagent prepared, followed by addition of 2-bromoquinoline (5.00 g, 24.0 mmol). The mixture was then heated at 65° C. for 48 h under Argon. The reaction mixture was allowed to cool to rt and filtered through a pad of diatomaceous earth. The filtrate was concentrated and the residue obtained was purified by flash column chromatography on silica gel (0:1-1:0% EtOA/heptanes) to obtain tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate.
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
186 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
183 mg
Type
catalyst
Reaction Step Three
Name
Quantity
350 μL
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Seven

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